N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core.
Substitution Reactions: The benzothiazole core is then subjected to electrophilic substitution reactions to introduce the phenyl group at the 2-position.
Amidation: The final step involves the amidation of the substituted benzothiazole with 4-(2-methylpropoxy)benzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzothiazole ring to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.
Substitution: Halides, sulfonates, bases like sodium hydroxide, and solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial and anticancer agent.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
CAS No. |
5533-14-2 |
---|---|
Molecular Formula |
C24H22N2O2S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C24H22N2O2S/c1-16(2)15-28-20-12-10-17(11-13-20)23(27)25-19-7-5-6-18(14-19)24-26-21-8-3-4-9-22(21)29-24/h3-14,16H,15H2,1-2H3,(H,25,27) |
InChI Key |
RSDBTYGQYJAUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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